molecular formula C9H10FNO2 B1627858 (3-Fluoro-benzylamino)-acetic acid CAS No. 923183-17-9

(3-Fluoro-benzylamino)-acetic acid

Cat. No. B1627858
CAS RN: 923183-17-9
M. Wt: 183.18 g/mol
InChI Key: FYGJHZLHWJYEAC-UHFFFAOYSA-N
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Description

3-Fluoro-benzylamino-acetic acid is a chemical compound with the molecular formula C9H8FNO3 . It is a derivative of benzoic acid, which is an organic compound with the formula C7H5FO2 . The benzoic acid derivative is the meta form of fluorobenzoic acid, and its conjugate base is 3-fluorobenzoate .


Synthesis Analysis

The synthesis of 3-Fluoro-benzylamino-acetic acid and similar compounds often involves catalytic reduction . The Suzuki–Miyaura coupling reaction, which involves the use of a variety of boron reagents, is a commonly used method in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of complex organic compounds .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-benzylamino-acetic acid is based on the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-benzylamino-acetic acid are likely to be similar to those of other indole derivatives. For instance, indole derivatives are known to undergo fluorescence reactions and can be involved in quantitative chemical analysis through titration methods . They can also participate in Suzuki–Miyaura coupling reactions .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Another similar compound, 3-Fluorobenzoic acid, is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study and application of 3-Fluoro-benzylamino-acetic acid and similar compounds could involve further exploration of their biological potential and the development of new synthetic methods . There is also interest in the development of new therapeutic possibilities using indole derivatives .

properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGJHZLHWJYEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585525
Record name N-[(3-Fluorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-benzylamino)-acetic acid

CAS RN

923183-17-9
Record name N-[(3-Fluorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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